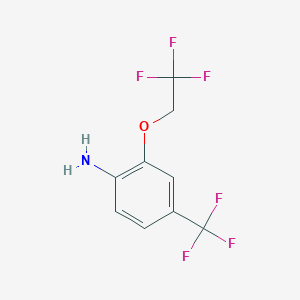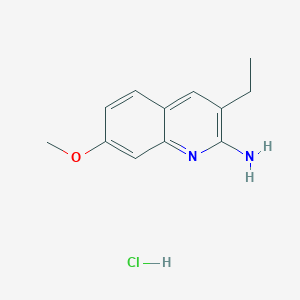![molecular formula C9H12N2O4 B13722480 2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)
2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid is a nitrogen-containing heterocyclic compound It features a unique structure that includes both pyrrole and pyrazine rings, making it an interesting subject for various scientific studies
準備方法
The synthesis of 2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired pyrrolo[1,2-a]pyrazine structure .
化学反応の分析
2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the acetic acid moiety, using reagents like sodium hydroxide or other bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Due to its biological activities, it is being studied for potential therapeutic uses, such as in the development of new drugs.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or other therapeutic effects .
類似化合物との比較
2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid can be compared to other pyrrolopyrazine derivatives, such as:
8-Benzoyl-2-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-1,6,7(2H)-trione: Known for its antibacterial and antifungal activities.
1,4-Dioxooctahydro-pyrrolo[1,2-a]pyrazin-3-yl-phosphonic acid dimethyl ester: Used in various chemical applications.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for further research and development.
特性
分子式 |
C9H12N2O4 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC名 |
2-(1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O4/c12-7(13)4-5-9(15)11-3-1-2-6(11)8(14)10-5/h5-6H,1-4H2,(H,10,14)(H,12,13) |
InChIキー |
PBWKYOKRCLSNEK-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




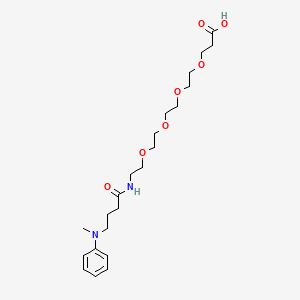


![3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide](/img/structure/B13722420.png)

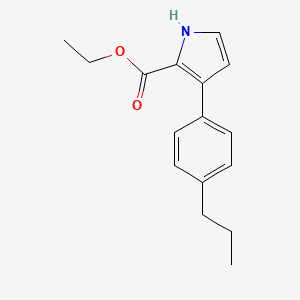

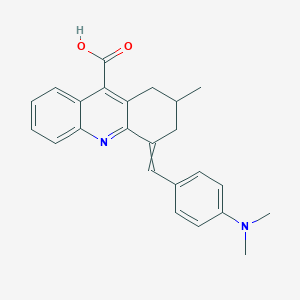

![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)
